molecular formula C11H15F3N4O2 B6687422 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone

Cat. No.: B6687422
M. Wt: 292.26 g/mol
InChI Key: HBKCVCWWQPNKTN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone is a synthetic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone typically involves the use of click chemistry, a powerful and versatile synthetic technique. The process begins with the preparation of the triazole ring through the cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyrrolidine derivative and a trifluoroethoxy group to form the final compound .

Chemical Reactions Analysis

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the triazole ring.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and anticonvulsant agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its combination of the triazole ring with the pyrrolidine and trifluoroethoxy groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c12-11(13,14)8-20-7-10(19)18-4-1-2-9(18)6-17-5-3-15-16-17/h3,5,9H,1-2,4,6-8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKCVCWWQPNKTN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COCC(F)(F)F)CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)COCC(F)(F)F)CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.